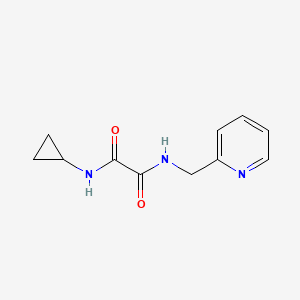![molecular formula C13H15ClO B2946337 [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287345-69-9](/img/structure/B2946337.png)
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic applications. It was initially developed by Pfizer in the 1980s and has been the subject of numerous scientific studies since then.
Wissenschaftliche Forschungsanwendungen
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anti-emetic, and anti-convulsant effects in animal models. It has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
Wirkmechanismus
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system by binding to CB1 and CB2 receptors. It has a high affinity for CB1 receptors, which are primarily located in the central nervous system. Binding to these receptors leads to the activation of downstream signaling pathways, resulting in the various physiological effects observed.
Biochemical and physiological effects:
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, suppress nausea and vomiting, and reduce seizure activity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a widely used tool in scientific research due to its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its high cost and potential for abuse. It is also important to note that the effects observed in animal models may not necessarily translate to humans, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. It may also be useful in the treatment of chronic pain and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more selective CB1 and CB2 receptor agonists may lead to the development of safer and more effective drugs.
Synthesemethoden
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multi-step process involving the condensation of 3-(3-chloro-4-methylphenyl)acryloyl chloride with bicyclo[1.1.1]pentan-1-ol, followed by reduction with lithium aluminum hydride. The final product is then purified through column chromatography to obtain a white crystalline powder.
Eigenschaften
IUPAC Name |
[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-9-2-3-10(4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYTZJJTLGBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

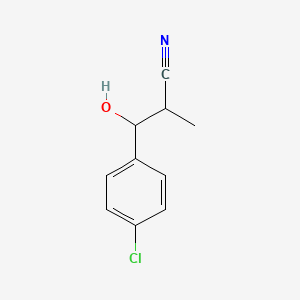
![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2946257.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)
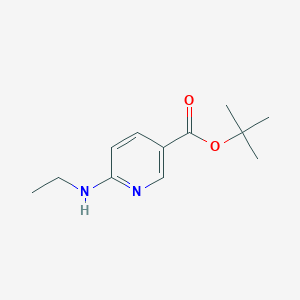
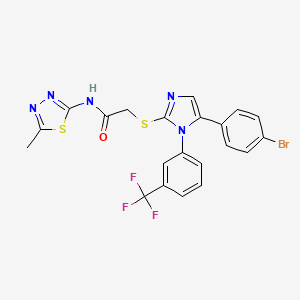
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)
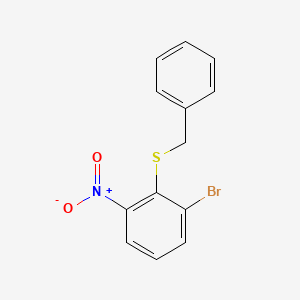
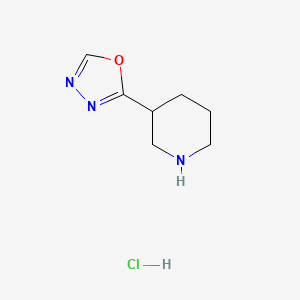
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)
